molecular formula C19H14ClN3O3S B11483450 9-chloro-N-methyl-6-oxo-N-phenyl-6H-pyrido[1,2-a]quinazoline-8-sulfonamide

9-chloro-N-methyl-6-oxo-N-phenyl-6H-pyrido[1,2-a]quinazoline-8-sulfonamide

Cat. No.: B11483450
M. Wt: 399.9 g/mol
InChI Key: WTVUEUUJZYXIIX-UHFFFAOYSA-N
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Description

9-chloro-N-methyl-6-oxo-N-phenyl-6H-pyrido[1,2-a]quinazoline-8-sulfonamide is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings The specific structure of this compound includes a quinazoline core, which is a fused bicyclic system consisting of a benzene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-N-methyl-6-oxo-N-phenyl-6H-pyrido[1,2-a]quinazoline-8-sulfonamide typically involves multi-step organic reactions One common approach is the annulation of substituted benzimidazoles with bifunctional synthetic equivalents This process involves the use of various reagents and catalysts under controlled conditions to achieve the desired product

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-chloro-N-methyl-6-oxo-N-phenyl-6H-pyrido[1,2-a]quinazoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines.

Scientific Research Applications

9-chloro-N-methyl-6-oxo-N-phenyl-6H-pyrido[1,2-a]quinazoline-8-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s structural similarity to certain pharmacologically active molecules makes it a candidate for drug development. It is investigated for its potential therapeutic effects, including antiviral and antimicrobial activities.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-chloro-N-methyl-6-oxo-N-phenyl-6H-pyrido[1,2-a]quinazoline-8-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9-chloro-N,N-diethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide
  • 4-chloro-6-methyl-2-phenylquinazoline
  • 6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide

Uniqueness

Compared to similar compounds, 9-chloro-N-methyl-6-oxo-N-phenyl-6H-pyrido[1,2-a]quinazoline-8-sulfonamide is unique due to its specific substitution pattern. The presence of the chlorine atom at the 9-position and the sulfonamide group at the 8-position contribute to its distinct chemical properties and potential applications. These structural features may enhance its biological activity and make it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C19H14ClN3O3S

Molecular Weight

399.9 g/mol

IUPAC Name

9-chloro-N-methyl-6-oxo-N-phenylpyrido[1,2-a]quinazoline-8-sulfonamide

InChI

InChI=1S/C19H14ClN3O3S/c1-22(13-7-3-2-4-8-13)27(25,26)17-11-14-16(12-15(17)20)23-10-6-5-9-18(23)21-19(14)24/h2-12H,1H3

InChI Key

WTVUEUUJZYXIIX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=C3C(=C2)C(=O)N=C4N3C=CC=C4)Cl

Origin of Product

United States

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